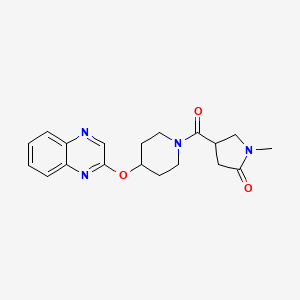

2-ethoxy-1-(4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

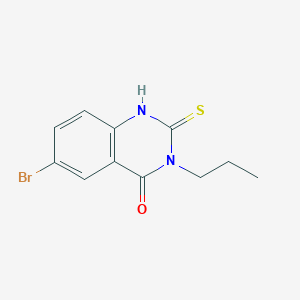

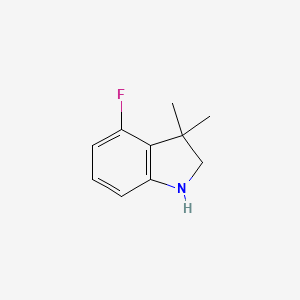

The compound "2-ethoxy-1-(4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone" is a complex organic molecule that appears to be related to a family of compounds with potential biological activity. The structure suggests the presence of a piperazine ring, which is a common feature in many pharmaceutical agents, and a tetrazole moiety, which is known for its mimicry of the carboxylate group and is often found in drug molecules with various biological activities.

Synthesis Analysis

The synthesis of related piperazine derivatives has been reported in the literature. For instance, a method for synthesizing piperazine derivatives involves a four-component cyclocondensation using a catalyst in ethanol . Another approach includes the electrochemical synthesis where the oxidation of a hydroxyphenyl piperazine compound in the presence of nucleophiles leads to new compounds . These methods could potentially be adapted for the synthesis of the compound , although the specific details would depend on the reactivity of the tetrazole and ethoxyphenyl groups.

Molecular Structure Analysis

The molecular structure of piperazine derivatives has been studied using various techniques, including X-ray diffraction and computational methods . These studies can provide insights into the conformation of the piperazine ring and the overall geometry of the molecule, which are important for understanding the compound's reactivity and potential interactions with biological targets.

Chemical Reactions Analysis

Piperazine derivatives can participate in various chemical reactions. The electrochemical synthesis mentioned earlier indicates that piperazine compounds can undergo Michael addition reactions . Additionally, the presence of the tetrazole group in the compound could offer unique reactivity, as tetrazoles are known to participate in cycloaddition reactions and can act as bioisosteres for carboxylic acids.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are typically characterized using spectroscopic methods, including IR, NMR, and mass spectrometry . These properties are crucial for understanding the compound's stability, solubility, and potential pharmacokinetic profile. The antimicrobial activity of related compounds has been investigated, suggesting that the compound may also possess biological activities worth exploring .

Relevant Case Studies

While there are no direct case studies on the specific compound, related piperazine derivatives have been evaluated for their biological activities. For example, some derivatives have shown antimicrobial properties , and others have been evaluated for their potential as central nervous system agents or antipsychotics . These studies provide a foundation for the potential biological applications of the compound .

科学的研究の応用

Synthesis and Antimicrobial Activities

Researchers have developed novel compounds, including variations of piperazine derivatives, focusing on their synthesis and evaluation for antimicrobial activities. For instance, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and evaluated their antimicrobial activities, finding some compounds with good or moderate activity against test microorganisms (Bektaş et al., 2007). Similarly, Patel et al. (2011) focused on new pyridine derivatives, showcasing their process in synthesizing these compounds and their antimicrobial activity results (Patel, Agravat, & Shaikh, 2011).

Electrochemical Synthesis

Amani and Nematollahi (2012) explored the electrochemical synthesis based on the oxidation of similar piperazine derivatives, providing insights into the mechanisms and potential applications of these synthesized compounds (Amani & Nematollahi, 2012).

Synthesis and Characterization of Novel Derivatives

Research has also been conducted on the synthesis and characterization of novel dihydropyrimidinone derivatives containing piperazine/morpholine moiety by Bhat et al. (2018), demonstrating the potential of these compounds in various applications (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).

Anti-HIV Activity

Al-Masoudi et al. (2007) synthesized new piperazinyl-4-nitroimidazole derivatives and evaluated their in vitro anti-HIV activity, contributing to the search for new non-nucleoside reverse transcriptase inhibitors (Al-Masoudi, Al-Soud, De Clercq, & Pannecouque, 2007).

Anticancer and Analgesic Agents

The synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone as anti-inflammatory and analgesic agents was explored by Abu‐Hashem et al. (2020), showing the compounds' inhibitory activity and potential therapeutic applications (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Liquid Chromatography and Analytical Applications

A study by Wu et al. (1997) introduced a new sulfonate reagent for analytical derivatization in liquid chromatography, highlighting the versatility of piperazine derivatives in analytical chemistry (Wu, Shyu, Kou, Chen, Wu, & Wu, 1997).

特性

IUPAC Name |

2-ethoxy-1-[4-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N6O3/c1-3-26-14-18(25)23-11-9-22(10-12-23)13-17-19-20-21-24(17)15-5-7-16(8-6-15)27-4-2/h5-8H,3-4,9-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFIGCPPQMMEHQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)N1CCN(CC1)CC2=NN=NN2C3=CC=C(C=C3)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-ethoxy-1-(4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-[(2,4-dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2548523.png)

![3-(4-fluorophenyl)-5-(3-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2548526.png)

![2-chloro-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2548528.png)

![2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)acetamide](/img/structure/B2548533.png)

![7-Cyclopropyl-2-(3-fluorophenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2548538.png)